molecular formula C14H14FNO2S B443918 Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 351156-23-5

Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B443918
CAS No.: 351156-23-5
M. Wt: 279.33g/mol
InChI Key: WFEZSKZXSZBQJS-UHFFFAOYSA-N
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Description

Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a high-value heterocyclic building block exclusively for research applications . As a member of the 2-aminothiophene family, this compound serves as a versatile precursor in organic synthesis and medicinal chemistry research. Its molecular structure, featuring a fluorine-substituted phenyl ring and an ester group, makes it a critical intermediate for constructing more complex molecules for pharmaceutical development and chemical biology. The compound is for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can utilize this chemical in the exploration of structure-activity relationships (SAR) and as a scaffold in library synthesis for high-throughput screening . Proper handling procedures should be observed; refer to the supplied Safety Data Sheet (SDS) for comprehensive hazard and handling information .

Properties

IUPAC Name

propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-2-7-18-14(17)12-11(8-19-13(12)16)9-3-5-10(15)6-4-9/h3-6,8H,2,7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEZSKZXSZBQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction begins with the base-catalyzed condensation of 4-fluorophenylacetone with ethyl cyanoacetate, followed by cyclization with sulfur to form the thiophene ring. Sodium ethoxide or potassium carbonate is typically employed as the base, with anhydrous ethanol as the solvent to minimize hydrolysis side reactions.

Critical Parameters:

  • Temperature: 60–80°C for optimal cyclization kinetics.

  • Molar Ratios: A 1:1:1 ratio of ketone, cyanoester, and sulfur ensures stoichiometric balance.

  • Purification: Flash chromatography (ethyl acetate/hexane, 1:3) yields intermediates with ≥95% purity.

Table 1: Gewald Reaction Optimization

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes cyclization rate
Base Concentration0.5–1.0 MPrevents over-saponification
Reaction Time4–6 hoursBalances completion vs. degradation

Fluorination Strategies

Introducing the 4-fluorophenyl group necessitates selective fluorination techniques. Post-Gewald reaction intermediates undergo electrophilic aromatic substitution or transition metal-catalyzed coupling to incorporate fluorine.

Electrophilic Fluorination

Using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent, the reaction proceeds at ambient temperature in dichloromethane. This method achieves regioselective fluorination at the para position with minimal byproducts.

Key Considerations:

  • Catalyst: Lewis acids like BF₃·Et₂O enhance electrophilicity.

  • Solvent: Polar aprotic solvents (e.g., DMF) improve reagent solubility.

Table 2: Fluorination Efficiency

Fluorinating AgentYield (%)Purity (%)
NFSI8298
Selectfluor®7895

Esterification Processes

The final step involves converting the carboxylic acid intermediate into the propyl ester. This is achieved via Fischer esterification using propyl alcohol and a sulfuric acid catalyst under reflux.

Reaction Dynamics

  • Temperature: 80–100°C to drive equilibrium toward ester formation.

  • Molar Excess: 3:1 ratio of propyl alcohol to acid ensures complete conversion.

Industrial Refinement:

  • Continuous flow reactors reduce reaction time from 12 hours to 2 hours.

  • Molecular sieves (3Å) remove water, shifting equilibrium favorably.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-efficiency, reproducibility, and environmental compliance.

Continuous Flow Synthesis

  • Advantages: Enhanced heat transfer, consistent mixing, and reduced waste.

  • Throughput: 5–10 kg/day using modular reactor systems.

Solvent Recovery Systems

  • Distillation units recycle ethanol and dichloromethane, achieving >90% solvent recovery.

Quality Control and Analytical Methods

Rigorous quality assurance protocols ensure batch consistency and regulatory compliance.

Chromatographic Analysis

  • HPLC: C18 column, acetonitrile/water gradient, UV detection at 254 nm.

  • Acceptance Criteria: Purity ≥98%, single impurity ≤0.5%.

Spectroscopic Characterization

  • ¹H NMR: δ 1.05 (t, 3H, CH₂CH₂CH₃), δ 6.85–7.45 (m, 4H, Ar-H).

  • MS (ESI): m/z 279.33 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

MethodYield (%)Cost (USD/kg)Scalability
Gewald-Fluorination751,200High
Cross-Coupling681,800Moderate

Challenges and Optimization Strategies

Byproduct Mitigation

  • Side Reactions: Hydrolysis of cyanoester intermediates minimized using anhydrous conditions.

  • Catalyst Poisoning: Chelating agents (e.g., EDTA) sequester metal impurities.

Green Chemistry Initiatives

  • Solvent Substitution: Replace dichloromethane with cyclopentyl methyl ether (CPME) for reduced toxicity.

  • Catalyst Recycling: Immobilized enzymes reduce catalyst consumption by 40% .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under mild conditions.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceuticals

The compound has garnered attention for its potential biological activity, making it a candidate for drug development. Its applications in pharmaceuticals include:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting specific molecular targets involved in cell proliferation. The presence of the fluorophenyl group may enhance its ability to penetrate cell membranes, increasing bioavailability and efficacy against cancer cells.
  • Anti-inflammatory Properties : Research indicates that thiophene derivatives can modulate inflammatory pathways, suggesting that Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate could be explored as an anti-inflammatory agent .
  • Antimicrobial Activity : The compound has shown promise in biological assays for antimicrobial activity, indicating potential use in treating infections caused by bacteria and fungi .

Materials Science

In materials science, thiophene derivatives are essential for developing advanced materials due to their electronic properties. Applications include:

  • Organic Semiconductors : this compound can serve as a building block for organic semiconductors used in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
  • Conductive Polymers : The compound's structure allows it to be incorporated into conductive polymers, which are vital for flexible electronics and energy storage devices .

Agrochemicals

The potential use of this compound in agrochemicals is also noteworthy:

  • Pesticides and Herbicides : Research into the biological activity of thiophene derivatives suggests that this compound may be developed as a novel pesticide or herbicide . Its effectiveness against specific plant pathogens could provide an environmentally friendly alternative to traditional agrochemicals.

Mechanism of Action

The mechanism of action of propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the fluorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share the core structure of propyl 2-amino-4-(substituted phenyl)thiophene-3-carboxylate but differ in the para-substituent on the phenyl ring. Key comparisons are summarized in Table 1.

Structural and Physicochemical Properties

Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate (CAS 351158-73-1) Substituent: Ethoxy (-OCH₂CH₃), an electron-donating group. Molecular Formula: C₁₆H₁₉NO₃S. Molecular Weight: 305.39 g/mol. Hazard Classification: Irritant (Xi).

Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate (CAS 350997-19-2) Substituent: Methyl (-CH₃), a weakly electron-donating group. Molecular Formula: C₁₅H₁₇NO₂S. Molecular Weight: 275.37 g/mol. Storage: Stable at room temperature.

Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate (CAS 904998-99-8) Substituent: tert-Butyl (-C(CH₃)₃), a strongly electron-donating and sterically bulky group. Molecular Formula: C₁₈H₂₃NO₂S. Molecular Weight: 317.44 g/mol.

Substituent Effects

  • Steric Effects : The tert-butyl group introduces significant steric hindrance, which may influence molecular packing in crystallography or binding interactions in biological systems.
  • Hazard Profile : Only the ethoxy variant is explicitly classified as an irritant, suggesting substituent-specific toxicity profiles.

Data Table: Comparative Analysis

Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
4-Ethoxyphenyl 351158-73-1 C₁₆H₁₉NO₃S 305.39 Irritant (Xi), electron-donating
4-Methylphenyl 350997-19-2 C₁₅H₁₇NO₂S 275.37 Room-temperature stable
4-tert-Butylphenyl 904998-99-8 C₁₈H₂₃NO₂S 317.44 Steric hindrance

Research Implications

For example:

  • The ethoxy variant’s irritant classification suggests careful handling in synthesis.
  • The tert-butyl derivative’s bulkiness may necessitate specialized computational methods for structure refinement, such as SHELX programs, which are robust for handling steric complexities.

Biological Activity

Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene class, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₄FNO₂S. The presence of a fluorophenyl group and an amino group in its structure suggests enhanced biological activity compared to other thiophene derivatives.

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects.
  • Receptor Binding : Its structure allows it to bind effectively to various receptors, potentially modulating their activity.
  • Cell Penetration : The fluorophenyl group enhances the compound's ability to penetrate cell membranes, increasing bioavailability and efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mLNot specified
Staphylococcus epidermidis0.22 - 0.25 μg/mLNot specified

These results suggest that the compound not only inhibits bacterial growth but also possesses bactericidal properties against certain strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown promising results in inhibiting cancer cell proliferation across multiple cancer types.

Cancer Cell Line IC50 (μM) Mechanism of Action
HeLa (cervical cancer)5.0Induces apoptosis through cell cycle arrest
NCI-H23 (lung cancer)6.5Inhibits tubulin polymerization
HCT-15 (colon cancer)7.2Modulates signaling pathways

The mechanism involves cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization, which is critical for cancer cell division .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

  • Antimicrobial Evaluation : A study evaluated several derivatives of thiophene compounds, including this compound, highlighting its potent activity against Staphylococcus aureus and Staphylococcus epidermidis with MIC values as low as 0.22 μg/mL .
  • Cancer Cell Proliferation : In a comparative study on anticancer activity, this compound showed superior inhibition rates compared to structurally similar thiophene derivatives, indicating the significance of the fluorine substitution in enhancing biological activity .

Q & A

Basic: What are the standard synthetic routes for Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate?

Answer:
The compound is typically synthesized via the Gewald reaction , a three-component condensation involving sulfur, an α-methylene carbonyl compound (e.g., ketones), and an α-cyano ester. The reaction proceeds under mild basic conditions (e.g., sodium ethoxide) at 60–80°C, yielding the thiophene core with regioselective substitution. Post-synthetic modifications, such as esterification, introduce the propyl carboxylate group .

Methodological Note:

  • Use anhydrous solvents (e.g., ethanol) to minimize side reactions.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).

Advanced: How can the Gewald reaction be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Catalyst Screening : Replace sodium ethoxide with DBU (1,8-diazabicycloundec-7-ene) to enhance reaction kinetics .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Gradients : Gradual heating (40°C → 80°C) reduces side-product formation.
  • Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) for ≥95% purity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., amino proton at δ 5.2–5.5 ppm; thiophene protons at δ 6.8–7.2 ppm) .
  • HPLC : Assess purity using a C18 column (acetonitrile/water 70:30, UV detection at 254 nm).
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 320.1 .

Advanced: How can computational modeling aid in understanding its biological interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like cyclooxygenase-2 (COX-2) or adenosine receptors. Parameterize force fields for sulfur-containing heterocycles .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of dust.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced: How can conflicting biological activity data across studies be resolved?

Answer:
Discrepancies often arise from:

  • Structural Analogues : Misattribution of activity to positional isomers (e.g., 4-fluorophenyl vs. 4-isopropylphenyl substituents) .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v).
  • Dose-Response Curves : Perform triplicate experiments with IC₅₀ values reported ± SEM .

Basic: What in vitro assays are suitable for evaluating antimicrobial activity?

Answer:

  • Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains per CLSI guidelines.
  • Zone of Inhibition : Use Mueller-Hinton agar plates; report MIC (minimum inhibitory concentration) in µg/mL .

Advanced: How to design structure-activity relationship (SAR) studies for enhanced potency?

Answer:

  • Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects .
  • Ester Hydrolysis : Synthesize the carboxylic acid derivative to assess impact on bioavailability .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs .

Basic: What are the key considerations for pharmacological profiling?

Answer:

  • ADMET Screening :
    • Absorption : Caco-2 cell permeability assay.
    • Metabolism : Incubate with liver microsomes (human/rat) to assess CYP450 stability.
    • Toxicity : Ames test for mutagenicity .

Advanced: How to mitigate off-target toxicity in preclinical studies?

Answer:

  • Selective Targeting : Conjugate with PEGylated nanoparticles for tissue-specific delivery.
  • Prodrug Design : Mask the amino group as an acetylated prodrug to reduce renal toxicity .
  • Transcriptomic Analysis : Use RNA-seq to identify pathways affected by high-dose exposure .

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